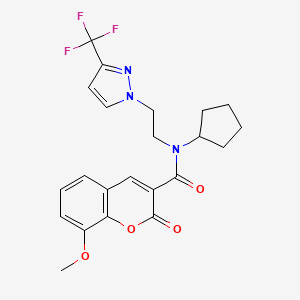
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up through optimization of reaction parameters such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow chemistry methods might be used to improve efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and pyrazolyl groups.
Reduction: Reduction of the chromene ring or the carbonyl group in the carboxamide moiety can yield various derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, especially at the aromatic ring and the pyrazolyl substituent.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Use of hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles/electrophiles under appropriate solvents and catalysts.
Major Products Formed:
Depending on the type of reaction, products can range from hydroxylated derivatives (oxidation) to reduced chromenes or carboxamides (reduction) and substituted aromatic or pyrazolyl compounds (substitution).
科学研究应用
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide has numerous research applications:
Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential use in developing new pharmaceuticals owing to its unique structural features, which could provide biological activity.
Industry: Usage in creating advanced materials or as a specialized reagent in chemical processes.
作用机制
The mechanism of action of N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: It may bind to specific enzymes, receptors, or nucleic acids, altering their activity or function.
Pathways Involved: Depending on its targets, it could affect pathways such as signal transduction, gene expression, or metabolic processes.
相似化合物的比较
When comparing N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide with similar compounds, its unique structural elements stand out:
Similar Compounds: N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, N-cyclopentyl-8-methoxy-N-(2-(3-fluoropyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, etc.
Hope this gives you a deep dive into the fascinating world of this compound! If there's anything more specific you want to explore, let me know.
生物活性
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide, identified by its CAS number 2034378-83-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H22F3N3O4 with a molecular weight of 449.4 g/mol. The structure includes a chromene core, which is known for various biological activities, and a trifluoromethyl group that may enhance its pharmacological profile.
Research indicates that compounds similar to this compound interact with multiple biological targets, potentially affecting various biochemical pathways. The specific targets for this compound are still under investigation, but its structure suggests it may influence pathways related to inflammation and cancer cell proliferation.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Anticancer Activity
Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives of chromene have shown promising results in inhibiting tumor growth in vitro and in vivo .
2. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting NF-kB signaling pathways. This compound may also exert anti-inflammatory effects through these mechanisms, as indicated by studies on related chromene derivatives .
3. Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of chromene derivatives. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against various pathogens .
Case Studies
Several studies have investigated the biological activity of similar chromene compounds:
属性
IUPAC Name |
N-cyclopentyl-8-methoxy-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4/c1-31-17-8-4-5-14-13-16(21(30)32-19(14)17)20(29)28(15-6-2-3-7-15)12-11-27-10-9-18(26-27)22(23,24)25/h4-5,8-10,13,15H,2-3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMVYNPJAOSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














